2-{2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]ACETAMIDO}-N-PROPYLBENZAMIDE
Overview
Description
2-{2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]ACETAMIDO}-N-PROPYLBENZAMIDE is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry
Preparation Methods
The synthesis of 2-{2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]ACETAMIDO}-N-PROPYLBENZAMIDE involves several steps. One common method includes the reaction of sulfonic acids or their sodium salts with amines under microwave irradiation, which has shown good functional group tolerance and high yields . Another method involves the direct oxidative conversion of thiol derivatives to sulfonyl chlorides using reagents like hydrogen peroxide and thionyl chloride, followed by reaction with amines to obtain the desired sulfonamide . Industrial production methods often utilize similar synthetic routes but on a larger scale, ensuring high purity and yield.
Chemical Reactions Analysis
2-{2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]ACETAMIDO}-N-PROPYLBENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common reagents used in these reactions include hydrogen peroxide, thionyl chloride, and various amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]ACETAMIDO}-N-PROPYLBENZAMIDE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-{2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]ACETAMIDO}-N-PROPYLBENZAMIDE involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site . This inhibition can disrupt various biological pathways, leading to the compound’s antibacterial and antiviral effects.
Comparison with Similar Compounds
2-{2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]ACETAMIDO}-N-PROPYLBENZAMIDE can be compared with other sulfonamide derivatives such as sulfanilamide and sulfamethoxazole. While all these compounds share the sulfonamide functional group, this compound is unique due to its specific structure, which may confer different biological activities and chemical properties . Similar compounds include:
Sulfanilamide: A simple sulfonamide with antibacterial properties.
Sulfamethoxazole: A sulfonamide used in combination with trimethoprim to treat bacterial infections.
Properties
IUPAC Name |
2-[[2-[N-(dimethylsulfamoyl)anilino]acetyl]amino]-N-propylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O4S/c1-4-14-21-20(26)17-12-8-9-13-18(17)22-19(25)15-24(29(27,28)23(2)3)16-10-6-5-7-11-16/h5-13H,4,14-15H2,1-3H3,(H,21,26)(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTUOMMGKGRKUJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=CC=C1NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)N(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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